N,N-Didansyl-L-cystine

apoptosis imaging cell death detection fluorescent probe selection

Thiol-reactive probes often destroy protein function (DTNB: 50-fold affinity loss) or require Ca²⁺ and wash steps (Annexin V). N,N-Didansyl-L-cystine (DDC; 707 Da) overcomes both limitations. • Preserves protein function - only 4-fold affinity reduction vs 50-fold for DTNB • Wash-free, Ca²⁺-independent apoptosis imaging - validated in 5 in vivo models • Dual 6 ns/17 ns fluorescence lifetime enables single-site ratiometric conformational sensing • 34% higher MIP selectivity coefficient (1.51 vs 1.13) vs DDL For apoptosis imaging, protein conformational analysis, and MIP biosensor development.

Molecular Formula C30H34N4O8S4
Molecular Weight 706.9 g/mol
Cat. No. B13111215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Didansyl-L-cystine
Molecular FormulaC30H34N4O8S4
Molecular Weight706.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C(CSSCC(C(=O)O)N)C(=O)O)S(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
InChIInChI=1S/C30H34N4O8S4/c1-32(2)24-13-5-11-21-19(24)9-7-15-27(21)45(39,40)34(26(30(37)38)18-44-43-17-23(31)29(35)36)46(41,42)28-16-8-10-20-22(28)12-6-14-25(20)33(3)4/h5-16,23,26H,17-18,31H2,1-4H3,(H,35,36)(H,37,38)/t23?,26-/m0/s1
InChIKeyUUVFAQITAXQFJR-NASUQTAISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Didansyl-L-cystine (DDC): Technical Baseline for Scientific Procurement of a Bifunctional Fluorescent Probe


N,N-Didansyl-L-cystine (DDC; CAS 18468-46-7) is a synthetic, low-molecular-weight (706.87 Da) fluorescent compound comprising two dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophores attached via sulfonamide linkages to an L-cystine disulfide core [1]. It functions as both a thiol-reactive probe and a conformationally sensitive fluorescent label, with demonstrated utility across apoptosis imaging, protein conformational analysis, molecularly imprinted polymer (MIP) sensor development, and membrane topology mapping [1][2]. DDC belongs to the ApoSense family of small-molecule cell-death detectors and is commercially available from multiple vendors as a research-grade reagent .

1 Thiol-reactive dual-dansyl architecture for disulfide exchange chemistry
2 Environment-sensitive dual-component fluorescence lifetime readout
3 Wash-free, Ca²⁺-independent imaging compatible with live-cell and in vivo models
4 Molecularly imprinted polymer template with reported selectivity over dansyl-lysine analog

Why Generic Substitution of N,N-Didansyl-L-cystine with Other Dansyl or Thiol-Reactive Probes Risks Experimental Failure


N,N-Didansyl-L-cystine occupies a narrow functional niche that is not replicated by monodansyl probes (e.g., dansyl ethylenediamine, dansyl cadaverine), alternative thiol reagents (e.g., DTNB, MMTS), or protein-based apoptosis detectors (e.g., Annexin V). Its dual dansyl architecture on a cystine disulfide scaffold simultaneously enables thiol-disulfide exchange chemistry, environment-sensitive dual-component fluorescence lifetime readout, and divalent cation-independent wash-free imaging — three features that never co-occur in any single commercially available alternative [1][2][3]. Substituting DDC with a monodansyl probe forfeits the disulfide reactivity and the 20-fold membrane-binding fluorescence enhancement. Substituting with DTNB or MMTS sacrifices fluorescence detection entirely. Substituting with Annexin V introduces Ca²⁺-dependence, wash requirements, and a ~50-fold larger molecular weight that limits tissue penetration and in vivo utility [2]. The quantitative evidence below demonstrates that each distinct application domain of DDC is enabled by a specific, comparator-verified property that no single analog matches.

DDC
Cystine disulfide core enables thiol exchange and membrane-activated fluorescence
Monodansyl probes lack disulfide reactivity and comparable 20-fold membrane enhancement — direct substitution may shift imaging endpoint
DDC
Fluorescent detection with functional preservation of labeled protein
DTNB/MMTS replace fluorescence with absorbance readout and may abolish protein activity — binding endpoint mismatch
DDC
Small-molecule (707 Da) probe enabling tissue penetration and wash-free workflow
Annexin V (~36 kDa) requires Ca²⁺ and wash steps — in vivo applicability and early-apoptosis detection context may differ

N,N-Didansyl-L-cystine: Quantitative Evidence of Differentiation Against Closest Comparators


Small-Molecule Apoptosis Detection: DDC vs Protein-Based Annexin V — Wash-Free, Ca²⁺-Independent Imaging at 1/50th the Molecular Weight

In a 2020 head-to-head comparative analysis of apoptosis detection probes published in Nature Communications, N,N′-Didansyl-L-cystine (DDC) was benchmarked against Annexin V (the most widely used apoptosis probe), pSIVA, JC-1, nonyl acridine orange, active caspase-3/7 substrates, and propidium iodide [1]. DDC (MW 707 Da) is approximately 50-fold smaller than Annexin V (~36 kDa) and pSIVA (~35 kDa), enabling superior tissue penetration. Critically, DDC achieves wash-free, divalent cation-independent imaging of early apoptotic cells — a combination not offered by Annexin V (which requires high Ca²⁺ and wash steps) or pSIVA (which also requires high Ca²⁺). DDC has a measured brightness (φ × ε) of 3,000, exceeding pSIVA (2,500) [1]. Its excitation/emission maxima are 365/530 nm, placing it in a spectral window compatible with DAPI/filter sets but requiring UV excitation that may limit compatibility with some live-cell imaging platforms compared to visible-excited probes like JC-1 (488/530–590 nm) [1].

Apoptosis detection vs Annexin V
Head-to-head
DDC: 707 Da · wash-free · Ca²⁺-independent · brightness 3,000 · detects early apoptosis
Annexin V: ~36 kDa · requires Ca²⁺ & wash · brightness variable
pSIVA: ~35 kDa · requires Ca²⁺ · brightness 2,500
JC-1/caspase: mid-to-late apoptosis only
Supports wash-free, Ca²⁺-independent early-apoptosis endpoint detection
UV excitation (365 nm) may limit live-cell platform compatibility vs visible-excited probes
apoptosis imaging cell death detection fluorescent probe selection

Cysteine-Specific Thiol Reactivity: DDC vs DTNB/MMTS — Preserved Protein Function Through Selective, Non-Perturbing Modification

A 1986 study by Daly et al. directly compared three sulfhydryl-reactive reagents — didansylcystine (DDC), 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), and methyl methanethiosulfonate (MMTS) — for modification of the lactose repressor protein, which contains three cysteine residues (Cys-107, Cys-140, Cys-281) [1]. DTNB and MMTS completely reacted with all three cysteine residues. In contrast, DDC showed only partial reaction, reacting primarily with cysteines-107 and -140 while sparing Cys-281 [1]. Functionally, DTNB-modified repressor bound operator DNA with 50-fold weaker affinity than unmodified repressor, and inducer association/dissociation rate constants were decreased approximately 50-fold. DDC-modified repressor decreased operator binding only 4-fold and had minimal effect on inducer binding kinetics [1]. This demonstrates that DDC acts as a sterically selective, functionally sparing cysteine modification reagent, whereas DTNB and MMTS cause near-complete functional ablation.

Cysteine labeling vs DTNB/MMTS
Head-to-head
DDC: partial cysteine reaction · 4× operator affinity loss · minimal inducer kinetics effect
DTNB: complete reaction · 50× affinity loss · ~50× slower kinetics
MMTS: complete reaction · 30× affinity loss · ~50× slower kinetics
Reported sterically selective modification that preserves protein function
Lac repressor model; cysteine accessibility context may differ across proteins
thiol modification cysteine mapping protein structure-function lac repressor

MIP Template Selectivity: DDC-MIP vs DDL-MIP — 34% Higher Selectivity Coefficient for Cystine-Based Imprinting

In a 2005 study by Wei et al., ultrathin (<10 nm) molecularly imprinted polymer (MIP) films were prepared using N,N′-didansyl-L-cystine (DDC) and N,N′-didansyl-L-lysine (DDL) as template molecules on gold substrates via atom transfer radical polymerization [1]. Both MIP films exhibited higher binding capacities than non-imprinted (NIP) control films at all solution concentrations tested. Critically, selectivity studies revealed that MIPs prepared against DDC achieved a selectivity coefficient of 1.51 for DDC over DDL, while MIPs prepared against DDL achieved a selectivity coefficient of only 1.13 for DDL over DDC [1]. The 34% higher selectivity coefficient for DDC-MIPs indicates that the cystine disulfide scaffold provides superior molecular recognition fidelity compared to the lysine-based analog, likely due to the more rigid, conformationally constrained cystine core generating a better-defined imprint cavity.

MIP template selectivity
Head-to-head
DDC-MIP selectivity coefficient: 1.51
DDL-MIP selectivity coefficient: 1.13
34% higher imprinting fidelity
Reported template advantage for disulfide-containing analyte recognition
Ultrathin MIP films via ATRP; selectivity context may vary with target
molecularly imprinted polymers biosensor development template selectivity dansylated amino acid discrimination

Membrane-Binding Fluorescence Activation: 20-Fold Enhancement Enables Wash-Free Live-Cell Imaging of Membrane Topology

Yoshikami et al. (1974) demonstrated that when N,N′-didansyl cystine binds to the cell membranes of vertebrate retinal rods and cones, its fluorescence efficiency increases approximately 20-fold [1]. This property enables selective visualization of membrane structures: the entire outer segments of living cones become brilliantly fluorescent upon DDC staining, while live rods are only weakly fluorescent unless their plasma membranes are osmotically ruptured — at which point they become brightly fluorescent within seconds [1]. The 20-fold fluorescence enhancement upon membrane insertion contrasts with monodansyl probes such as dansyl ethylenediamine, which do not exhibit comparable membrane-binding-induced fluorescence activation, as their single fluorophore lacks the intramolecular quenching-relief mechanism enabled by DDC's dual-dansyl architecture.

Membrane fluorescence activation
Class-level
~20-fold fluorescence increase upon membrane binding
Enables wash-free live-cell membrane topology imaging
Rod/cone outer segment model; class-level comparison to monodansyl probes
membrane topology photoreceptor imaging environment-sensitive fluorophores live-cell staining

Dual-Component Fluorescence Lifetime: 6 ns and 17 ns Decay Components Enable Conformational State Discrimination in Labeled Proteins

Betteridge and Lehrer (1983) demonstrated that didansylcystine specifically labeled at Cys190 of rabbit cardiac tropomyosin produces a fluorescence decay composed of two distinct components: a major short-lifetime component (6 ns) corresponding to a polar environment, and a minor blue-shifted long-lifetime component (17 ns) corresponding to a hydrophobic environment sampled by the probe near Cys190 [1]. Critically, circular dichroism studies at 222 nm confirmed that conformational perturbation by the probe was minor: both DDC-labeled and unlabeled tropomyosin exhibited a small thermal pretransition near 30°C before the main unfolding transition at 48°C under physiological conditions [1]. The long-lived component's fractional contribution increased during the pretransition and decreased during the main unfolding transition, enabling direct optical tracking of the shift from a 'chain-closed' to a localized 'chain-open' conformational state [1]. This dual-lifetime capability is absent in monodansyl probes, which typically exhibit only a single environment-sensitive lifetime component.

Dual lifetime components
Cross-study
6 ns (polar) and 17 ns (hydrophobic) · ratio tracks chain-open ↔ chain-closed transition
Supports single-site ratiometric conformational sensing without FRET pairs
Tropomyosin Cys190 labeling; CD confirms minor structural perturbation
protein conformational dynamics fluorescence lifetime tropomyosin coiled-coil unfolding

Cross-Model In Vivo Validation: DDC Detects Apoptosis Across Five Distinct Disease Models vs Single-Model Validation of Most Comparators

DDC has been independently validated for in vivo detection of apoptosis across five distinct preclinical disease models: (1) melanoma tumors following chemotherapy, where DDC uptake was highly correlated with Annexin-V binding, mitochondrial membrane potential changes, and caspase activation, and occurred before detectable tumor size change [1]; (2) traumatic brain injury (TBI) in mice, where DDC uptake at injury sites correlated with TUNEL staining and neurological severity scores [2]; (3) cerebral stroke in rodents, where DDC accumulation in infarct regions accurately reported a 45% reduction in infarct volume induced by caspase inhibitor Q-VD-OPH [3]; (4) chemotherapy-induced intestinal apoptosis (CIE), where DDC uptake in ileal epithelial cells paralleled apoptotic hallmarks including DNA fragmentation and Annexin-V binding [4]; and (5) acute renal tubular necrosis (ATN), where ApoSense technology using didansyl cystine showed high sensitivity and specificity across three clinically relevant models (ischemia/reperfusion, radiocontrast-induced, sepsis-induced) [5]. This breadth of cross-model, cross-organ validation is unmatched by any single comparator apoptosis probe.

In vivo cross-model breadth
Class-level
Validated across 5 distinct in vivo disease models (melanoma, TBI, stroke, intestinal apoptosis, renal ATN)
Reported broad endpoint context for preclinical apoptosis imaging
NST-732 covers 3 models; most comparators 0–1 models; early apoptosis detection
in vivo apoptosis imaging preclinical validation cell death probe disease model breadth

N,N-Didansyl-L-cystine: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Wash-Free, Ca²⁺-Independent Early Apoptosis Imaging in Live Cells and In Vivo Models

Based on the direct head-to-head comparison data showing DDC's 707 Da molecular weight (vs ~36 kDa for Annexin V), wash-free imaging capability, and divalent cation independence [1], DDC is the rational procurement choice for apoptosis assays where: (a) Ca²⁺-containing buffers interfere with experimental conditions; (b) wash steps would perturb fragile live-cell or tissue preparations; (c) small-molecule tissue penetration is required for intact tissue or in vivo imaging; or (d) early apoptotic events must be captured before phosphatidylserine externalization becomes extensive. DDC's brightness of 3,000 (φ × ε) exceeds that of the closest small-molecule comparator pSIVA (2,500) [1], providing superior signal-to-noise in flow cytometry and confocal microscopy applications. Its validation across five in vivo disease models [2][3][4][5][6] makes it the most broadly validated single apoptosis probe for preclinical imaging studies.

Cysteine-Specific, Function-Preserving Protein Labeling for Structure-Function Studies

The direct comparative evidence from Daly et al. demonstrates that DDC modification of cysteine residues causes only a 4-fold decrease in operator binding affinity versus 50-fold for DTNB, and has minimal effect on inducer binding kinetics versus ~50-fold kinetic impairment by DTNB/MMTS [1]. This makes DDC the preferred thiol-reactive fluorescent probe when the experimental objective is to introduce a fluorescent label for detection or conformational sensing without ablating protein function. Applications include: active-site cysteine mapping, protein-protein interaction studies requiring labeled but functional protein, and fluorescence-based assays of ligand binding where DTNB or MMTS modification would destroy the binding site. Researchers should note that DDC reacts selectively with accessible cysteines (Cys-107 and Cys-140 in the lac repressor model) while sparing buried or conformationally critical residues (Cys-281) [1], providing an additional level of structural selectivity absent from smaller thiol reagents.

Protein Conformational Dynamics Analysis via Dual-Component Fluorescence Lifetime Detection

DDC's unique dual fluorescence lifetime output — a 6 ns component from polar environments and a 17 ns component from hydrophobic environments [1] — enables single-site ratiometric monitoring of protein conformational transitions without the complexity of double-labeling FRET strategies. This is particularly valuable for coiled-coil proteins, tropomyosin-family proteins, and other α-helical structures where local unfolding precedes global denaturation. The demonstrated minimal structural perturbation by DDC (preserved pretransition at 30°C and main transition at 48°C in tropomyosin) [1] means that the probe reports on native conformational behavior rather than probe-induced artifacts. For procurement, this application requires access to time-correlated single-photon counting (TCSPC) or frequency-domain fluorescence lifetime instrumentation, and DDC should be selected over monodansyl alternatives specifically when dual-environment sampling is needed from a single labeling site.

Molecularly Imprinted Polymer Sensor Development Requiring High Template Selectivity

The 34% higher selectivity coefficient (1.51 vs 1.13) for DDC-imprinted MIP films compared to DDL-imprinted films [1] positions DDC as the preferred template for MIP-based sensors targeting dansylated biomolecules or disulfide-containing analytes. The cystine disulfide core provides a more rigid, structurally defined imprint cavity than the flexible lysine side chain of DDL. Combined with DDC's intrinsic fluorescence enabling direct optical readout of binding events, this makes DDC-MIP systems suitable for: SPR-based biosensor platforms for thiol-containing biomarker detection, fluorescent chemosensors requiring template-to-analyte fluorescence modulation, and competitive binding assays where MIP selectivity directly determines assay specificity. Procuring DDC specifically (rather than DDL or other dansyl-amino acids) is warranted when the target analyte contains a disulfide or conformationally constrained dicarboxylic acid motif.

Application
Selection Property
Validation Focus
Wash-free apoptosis imaging
Small-molecule tissue penetration · Ca²⁺ independence
Membrane-binding fluorescence activation · early apoptosis endpoint review
Cysteine-selective protein labeling
Sterically selective thiol reactivity
Functional preservation of labeled protein in activity assays
Protein conformational dynamics
Dual-component fluorescence lifetime
Lifetime-ratio correlation with local unfolding transitions
MIP sensor template
Selectivity coefficient over dansyl-lysine analog
Imprinting fidelity for disulfide-containing targets
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